
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate: is an organic compound that belongs to the class of esters It is characterized by the presence of a methyl ester group, a 4-chlorobenzyl group, and an amino group attached to a propanoate backbone
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate typically involves the reaction of 4-chlorobenzylamine with methyl 3-oxopropanoate. The reaction is usually carried out in the presence of a suitable solvent, such as ethanol or methanol, and may require a catalyst to facilitate the reaction. The reaction conditions, including temperature and time, are optimized to achieve a high yield of the desired product.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale batch or continuous flow processes. The use of automated reactors and precise control of reaction parameters ensures consistent quality and high efficiency. Purification of the product is typically achieved through techniques such as recrystallization or chromatography.
Analyse Des Réactions Chimiques
Types of Reactions: Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl group to an alcohol or other reduced forms.
Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of new derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions under mild conditions.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.
Applications De Recherche Scientifique
Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate has several scientific research applications, including:
Medicinal Chemistry: The compound can be used as a building block for the synthesis of pharmaceuticals and bioactive molecules.
Organic Synthesis: It serves as an intermediate in the synthesis of complex organic compounds.
Biological Studies: Researchers may use the compound to study its effects on biological systems and its potential therapeutic properties.
Industrial Applications: The compound can be utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism of action of Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets depend on the specific context in which the compound is used.
Comparaison Avec Des Composés Similaires
- Methyl 3-((4-fluorobenzyl)amino)-3-oxopropanoate
- Methyl 3-((4-bromobenzyl)amino)-3-oxopropanoate
- Methyl 3-((4-methylbenzyl)amino)-3-oxopropanoate
Comparison: Methyl 3-((4-chlorobenzyl)amino)-3-oxopropanoate is unique due to the presence of the 4-chlorobenzyl group, which imparts specific chemical and biological properties. Compared to its analogs with different substituents (e.g., fluorine, bromine, or methyl groups), the compound may exhibit distinct reactivity and biological activity. The chlorine atom can influence the compound’s electronic properties and interactions with molecular targets, making it a valuable compound for various applications.
Propriétés
Numéro CAS |
1466514-73-7 |
|---|---|
Formule moléculaire |
C11H12ClNO3 |
Poids moléculaire |
241.67 g/mol |
Nom IUPAC |
methyl 3-[(4-chlorophenyl)methylamino]-3-oxopropanoate |
InChI |
InChI=1S/C11H12ClNO3/c1-16-11(15)6-10(14)13-7-8-2-4-9(12)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) |
Clé InChI |
UMQRXXNCASVFQN-UHFFFAOYSA-N |
SMILES canonique |
COC(=O)CC(=O)NCC1=CC=C(C=C1)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



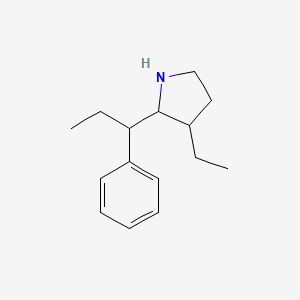
![4-Methylbenzo[4,5]imidazo[1,2-a]pyrimidine](/img/structure/B13103211.png)
![1-Ethyl-3-methyl-5-(methylthio)-1H-pyrazolo[4,3-e][1,2,4]triazine](/img/structure/B13103215.png)
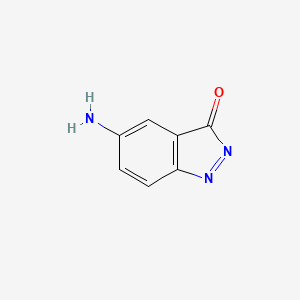

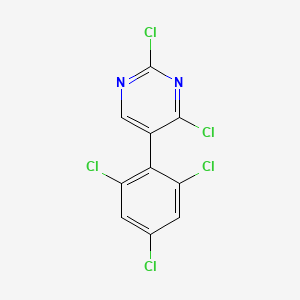

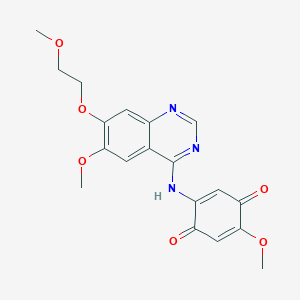


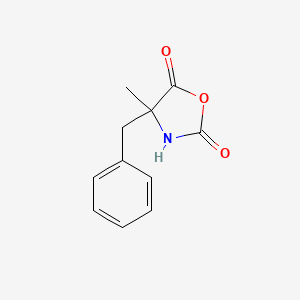
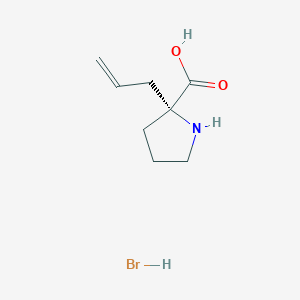
![2-Ethyl-N-[(furan-2-yl)methyl]-3-methoxy-2H-indazole-6-carboxamide](/img/structure/B13103272.png)
